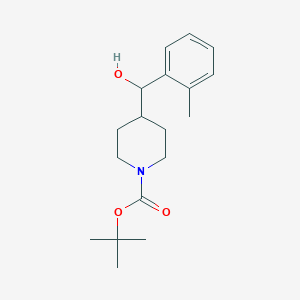

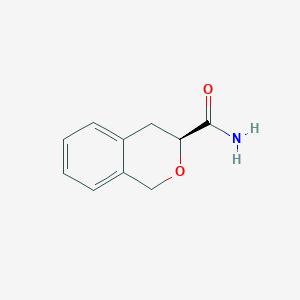

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate

Übersicht

Beschreibung

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. In this case, the R1 group is a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . A convenient synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Cinnamamides

This compound is utilized in the synthesis of cinnamamides, which are known for their anti-inflammatory and analgesic properties. The process involves catalysis by enzymes like Lipozyme® TL IM in continuous-flow microreactors, offering a rapid and economical strategy for the synthesis of cinnamamide derivatives .

Palladium-Catalyzed Reactions

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate: can be used in palladium-catalyzed synthesis of N-Boc-protected anilines. This is particularly useful in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Free Radical Bromination

The benzylic position of this compound allows for free radical bromination, which is a key step in various synthetic pathways. This reaction can be resonance stabilized due to the presence of the benzene ring .

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions at the benzylic position. Depending on the substituents present, these reactions can proceed via either SN1 or SN2 mechanisms, which are essential for creating a wide range of derivatives .

Synthesis of Phosphine Derivatives

The compound may also be involved in the synthesis of tertiary phosphines. Phosphine derivatives are crucial in the field of catalysis and have applications in the synthesis of complex organic molecules .

Wirkmechanismus

Target of Action

Compounds similar to “tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. It could act as an inhibitor or activator of the target, altering its function and leading to changes in the biochemical pathways within the cell .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the function of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

tert-butyl 4-[hydroxy-(2-methylphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXPNHIQWSDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)